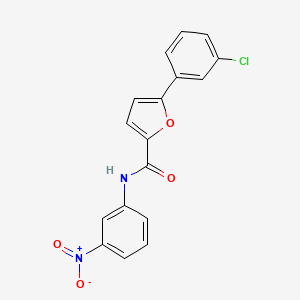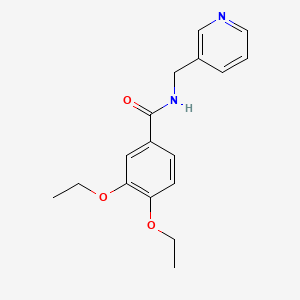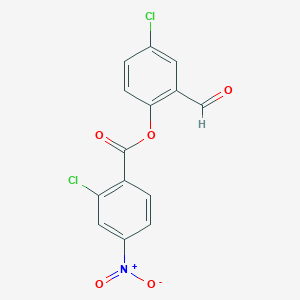
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine, also known as CBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. CBP is a highly potent and selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor that plays a crucial role in regulating various physiological and behavioral processes.
Mechanism of Action
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine acts as a competitive antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and peripheral tissues. The 5-HT7 receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, cognition, and pain perception. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine binds to the active site of the 5-HT7 receptor and prevents the binding of serotonin, which is the endogenous ligand of this receptor. This leads to a decrease in the activity of the 5-HT7 receptor and a modulation of downstream signaling pathways.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been shown to modulate various biochemical and physiological processes that are mediated by the 5-HT7 receptor. It has been demonstrated to affect circadian rhythm by altering the phase and amplitude of the circadian clock. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has also been shown to modulate memory consolidation by affecting long-term potentiation in the hippocampus. In addition, 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine in scientific research include its high potency and selectivity for the 5-HT7 receptor, its well-established synthesis method, and its availability from commercial sources. However, the limitations of using 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine and the 5-HT7 receptor. One potential direction is to investigate the role of the 5-HT7 receptor in pain perception and analgesia. Another potential direction is to explore the therapeutic potential of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine and other 5-HT7 receptor antagonists in the treatment of psychiatric disorders, such as anxiety and depression. Furthermore, the development of more selective and potent 5-HT7 receptor antagonists may provide new insights into the physiological and pathological functions of this receptor subtype.
Synthesis Methods
The synthesis of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 4-(4-chlorobenzyl)chloride in the presence of a suitable base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate N-acylurea, which is subsequently cyclized to form the final product. The yield of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been widely used as a research tool to investigate the role of the 5-HT7 receptor in various physiological and behavioral processes. It has been shown to modulate the activity of the 5-HT7 receptor in a dose-dependent manner, and to exhibit high selectivity and affinity for this receptor subtype. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been used to study the effects of 5-HT7 receptor modulation on circadian rhythm, memory consolidation, anxiety, and depression.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRPSIHEINLWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)



![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)


![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)